molecular formula C25H20NO2P B14589279 Phosphorane, [(3-nitrophenyl)methylene]triphenyl- CAS No. 61110-97-2

Phosphorane, [(3-nitrophenyl)methylene]triphenyl-

Cat. No.: B14589279
CAS No.: 61110-97-2
M. Wt: 397.4 g/mol
InChI Key: LOPFCPJDGMHBRY-UHFFFAOYSA-N
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Description

Phosphorane, [(3-nitrophenyl)methylene]triphenyl- is an organophosphorus compound that belongs to the class of phosphorus ylides. These compounds are known for their unique structure, where a phosphorus atom is bonded to a carbon atom that is also bonded to a nitrogen-containing group. This particular compound is characterized by the presence of a 3-nitrophenyl group attached to the methylene bridge, which is further connected to a triphenylphosphorane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorane, [(3-nitrophenyl)methylene]triphenyl- can be synthesized through the deprotonation of methyltriphenylphosphonium bromide using a strong base such as butyllithium. The reaction proceeds as follows: [ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ] In this reaction, the phosphorane is generally not isolated but used in situ. Other bases like potassium tert-butoxide and sodium amide can also be used for the deprotonation process .

Industrial Production Methods

Industrial production of phosphorane, [(3-nitrophenyl)methylene]triphenyl- typically involves large-scale synthesis using similar deprotonation methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphorane, [(3-nitrophenyl)methylene]triphenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form triphenylphosphine oxide.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions.

Major Products

    Oxidation: Triphenylphosphine oxide.

    Reduction: [(3-aminophenyl)methylene]triphenylphosphorane.

    Substitution: Various substituted phosphoranes depending on the nucleophile used.

Scientific Research Applications

Phosphorane, [(3-nitrophenyl)methylene]triphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphorane, [(3-nitrophenyl)methylene]triphenyl- involves the formation of a betaine intermediate during the Wittig reaction. The phosphorus ylide reacts with an aldehyde or ketone to form a four-membered ring intermediate, which then decomposes to form the desired alkene and triphenylphosphine oxide . The molecular targets and pathways involved include the carbonyl group of the aldehyde or ketone and the phosphorus ylide.

Comparison with Similar Compounds

Phosphorane, [(3-nitrophenyl)methylene]triphenyl- can be compared with other similar compounds such as:

  • (Chloromethylene)triphenylphosphorane
  • Methoxymethylenetriphenylphosphine
  • Carbomethoxymethylenetriphenylphosphorane

Uniqueness

The presence of the 3-nitrophenyl group in phosphorane, [(3-nitrophenyl)methylene]triphenyl- imparts unique electronic properties that can influence its reactivity and stability. This makes it distinct from other phosphoranes that do not have this substituent .

Properties

CAS No.

61110-97-2

Molecular Formula

C25H20NO2P

Molecular Weight

397.4 g/mol

IUPAC Name

(3-nitrophenyl)methylidene-triphenyl-λ5-phosphane

InChI

InChI=1S/C25H20NO2P/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-20H

InChI Key

LOPFCPJDGMHBRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CC2=CC(=CC=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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